![molecular formula C27H27N3O6 B11008538 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]butanamide](/img/structure/B11008538.png)
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]butanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]butanamide typically involves multiple steps:
Formation of the Isoindoloquinazolinone Core: This step often starts with the condensation of an appropriate phthalic anhydride derivative with an amine to form the isoindoloquinazolinone core. Reaction conditions may include heating in the presence of a catalyst such as acetic acid or sulfuric acid.
Introduction of the Dimethoxy Groups: Methoxylation can be achieved using methanol and a strong acid like hydrochloric acid or sulfuric acid.
Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent such as dichloromethane.
Incorporation of the Furan-2-yl Group: This step may involve a nucleophilic substitution reaction where the furan-2-yl group is introduced using a suitable furan derivative and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan ring or the amide side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies might focus on its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]butanamide: shares similarities with other isoindoloquinazolinone derivatives, which also feature a fused ring system and various functional groups.
N-(2-(Furan-2-yl)ethyl)butanamide: This compound is similar in structure but lacks the isoindoloquinazolinone core, making it less complex and potentially less versatile.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and fused ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H27N3O6 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(furan-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C27H27N3O6/c1-34-21-12-11-19-23(24(21)35-2)27(33)30-20-9-4-3-8-18(20)26(32)29(25(19)30)15-5-10-22(31)28-14-13-17-7-6-16-36-17/h3-4,6-9,11-12,16,25H,5,10,13-15H2,1-2H3,(H,28,31) |
InChI Key |
VVPOHBQKUHZXQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCCC5=CC=CO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


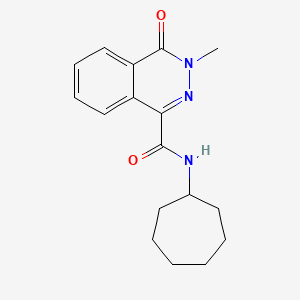
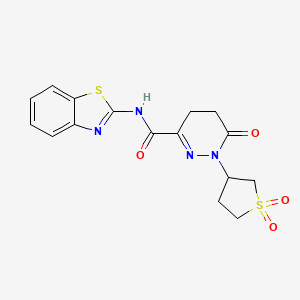
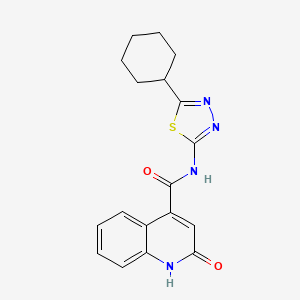
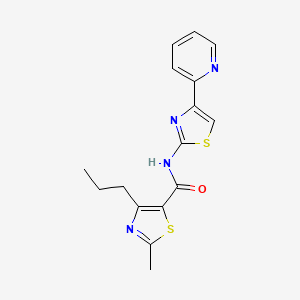
![Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11008489.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11008500.png)

![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11008510.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11008513.png)
![1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-proline](/img/structure/B11008521.png)
![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11008532.png)
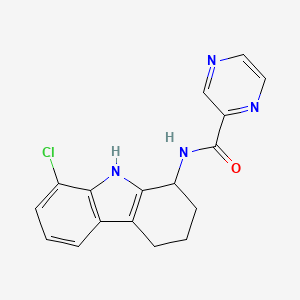
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B11008535.png)
![2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B11008536.png)
